molecular formula C20H24N2O2 B7648513 N-[[2-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]methyl]-2-methylbenzamide

N-[[2-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]methyl]-2-methylbenzamide

Cat. No. B7648513
M. Wt: 324.4 g/mol
InChI Key: OQQNPMKMSPPHPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[2-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]methyl]-2-methylbenzamide, also known as a compound 45, is a synthetic compound that has been studied for its potential use in scientific research. This compound has shown promise in various studies due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of compound 45 is not fully understood. However, it has been shown to interact with the CB1 and CB2 receptors in the body, which are involved in pain and inflammation pathways. This interaction may be responsible for the compound's anti-inflammatory and analgesic properties. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
Compound 45 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential use in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of using compound 45 in lab experiments is its unique chemical structure and properties. It has been shown to have anti-inflammatory and analgesic properties, as well as the ability to inhibit the growth of cancer cells. Additionally, its synthesis method is well-established, making it easy to produce in large quantities for research purposes. However, one of the limitations of using compound 45 in lab experiments is its limited availability. It is not commercially available and must be synthesized in the lab, which can be time-consuming and costly.

Future Directions

There are several future directions for the study of compound 45. One potential direction is the further investigation of its anti-inflammatory and analgesic properties, particularly in animal models. Additionally, its potential use in cancer treatment should be explored further, including in vivo studies. Furthermore, its potential use in other disease states, such as neurodegenerative disorders, should also be investigated. Finally, the development of more efficient and cost-effective synthesis methods for compound 45 would enable its wider use in scientific research.

Synthesis Methods

The synthesis method of N-[[2-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]methyl]-2-methylbenzamide involves the reaction between 2-methylbenzoyl chloride and N-[(3-hydroxypyrrolidin-1-yl)methyl]-2-phenylmethanamine in the presence of a base, such as triethylamine. The resulting compound is then purified using column chromatography. This method has been successfully used to produce pure and high-quality compound 45 for scientific research purposes.

Scientific Research Applications

Compound 45 has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-[[2-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-6-2-5-9-19(15)20(24)21-12-16-7-3-4-8-17(16)13-22-11-10-18(23)14-22/h2-9,18,23H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQNPMKMSPPHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC=CC=C2CN3CCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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